molecular formula C22H20N2O3 B3612619 2-(benzoylamino)-N-(4-ethoxyphenyl)benzamide

2-(benzoylamino)-N-(4-ethoxyphenyl)benzamide

Cat. No. B3612619
M. Wt: 360.4 g/mol
InChI Key: PAEFMMRBGBXENM-UHFFFAOYSA-N
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Description

2-(benzoylamino)-N-(4-ethoxyphenyl)benzamide, also known as BEB, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. BEB belongs to the class of benzamides, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer effects.

Mechanism of Action

The mechanism of action of 2-(benzoylamino)-N-(4-ethoxyphenyl)benzamide is not fully understood, but it is thought to involve multiple pathways. This compound has been found to inhibit the activity of several enzymes involved in cancer cell proliferation and inflammation, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). This compound has also been found to activate the p53 tumor suppressor pathway, which plays a critical role in regulating cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and analgesic effects, this compound has been found to have antioxidant properties. This compound has also been found to modulate the expression of several genes involved in cell proliferation, apoptosis, and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(benzoylamino)-N-(4-ethoxyphenyl)benzamide in lab experiments is its relatively low toxicity compared to other chemotherapeutic agents. However, this compound has limited solubility in water, which can make it difficult to administer in vivo. In addition, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to elucidate its effects.

Future Directions

There are several areas of research that could be explored in the future to further understand the potential of 2-(benzoylamino)-N-(4-ethoxyphenyl)benzamide as a therapeutic agent. One area of research could focus on the development of more efficient synthesis methods for this compound. Another area of research could explore the potential of this compound as a treatment for other diseases, such as autoimmune disorders and infectious diseases. Additionally, further studies could be conducted to elucidate the mechanism of action of this compound and its effects on various signaling pathways.

Scientific Research Applications

2-(benzoylamino)-N-(4-ethoxyphenyl)benzamide has been the subject of numerous studies due to its potential as a therapeutic agent. One area of research has focused on the anti-cancer effects of this compound. Studies have shown that this compound can induce cell cycle arrest and apoptosis in various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been found to inhibit the growth and metastasis of tumors in animal models.
Another area of research has explored the anti-inflammatory and analgesic effects of this compound. Studies have shown that this compound can reduce inflammation and pain in animal models of arthritis and neuropathic pain. This compound has also been found to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

2-benzamido-N-(4-ethoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3/c1-2-27-18-14-12-17(13-15-18)23-22(26)19-10-6-7-11-20(19)24-21(25)16-8-4-3-5-9-16/h3-15H,2H2,1H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAEFMMRBGBXENM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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